5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
Description
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde (CAS: 1935331-10-4) is a halogenated pyridine derivative featuring a bromo group at position 5, a chloro group at position 2, a methyl group at position 6, and an aldehyde functional group at position 2. It is commercially available with a purity of 98% (QJ-1239 and PY-1738 codes in Combi-Blocks catalogs) . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its substituent pattern influences reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWFWSGJWCMUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935331-10-4 | |
| Record name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Research indicates that derivatives of pyridine compounds, including 5-bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde, have shown potential as antitumor agents. The compound serves as a precursor for synthesizing various analogs that exhibit cytotoxic properties against different cancer cell lines. For instance, studies have highlighted its role in the synthesis of protein tyrosine kinase inhibitors, which are critical in cancer therapy due to their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory and Ulcer Healing
This compound is also noted for its utility in synthesizing drugs that aid in ulcer healing and possess anti-inflammatory properties. The structural modifications derived from 5-bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde can lead to compounds effective against mucositis and other inflammatory conditions .
Synthesis of Agrochemicals
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde acts as an intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. Its derivatives are utilized for developing compounds that target specific pests or weeds while minimizing environmental impact. The chlorinated pyridine derivatives are particularly valuable due to their biological activity against a range of agricultural pests .
Synthetic Chemistry
The compound is integral in synthetic organic chemistry as a building block for more complex molecules. It can undergo various reactions such as nucleophilic substitutions and condensation reactions, allowing chemists to create a wide array of functionalized products . The versatility of this compound makes it a valuable tool in both academic research and industrial applications.
Case Study 1: Anticancer Agents
A study synthesized thiosemicarbazone derivatives from 5-bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde, assessing their anticancer activity against several cancer cell lines. The synthesized compounds showed significant cytotoxicity, indicating that modifications to the core structure can enhance biological activity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyridine derivatives synthesized from 5-bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde. The results demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Antitumor agents, anti-inflammatory drugs | Effective against cancer cell lines; ulcer healing properties |
| Agrochemicals | Pesticides and herbicides | Targeted activity against specific pests |
| Synthetic Chemistry | Building block for complex organic molecules | Versatile reactions leading to various derivatives |
| Antimicrobial Activity | Broad-spectrum antimicrobial agents | Significant efficacy against multiple bacteria |
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
The table below compares the target compound with structurally similar pyridine and benzene derivatives:
Key Observations:
- Halogen Effects : The presence of bromo and chloro groups in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity at the aldehyde group compared to analogs lacking halogens (e.g., 5-Bromo-6-methylpyridine-3-carbaldehyde) .
- Fluorine Substitution : The fluorinated analog (5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde) may exhibit higher metabolic stability in biological systems due to fluorine’s resistance to oxidation .
Biological Activity
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde, a compound with the chemical formula CHBrClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClNO
- Molecular Weight : 234.48 g/mol
- CAS Number : 1935331-10-4
The compound exhibits several biological activities primarily through its interactions with various molecular targets:
- Kinase Inhibition : It acts as a kinase inhibitor by binding to the ATP-binding site of specific kinases, thereby blocking their activity. This mechanism is crucial in cancer treatment, as many kinases are involved in tumor growth and progression.
- Induction of Apoptosis : The compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, which is a vital process in cancer therapy.
Antiproliferative Activity
Research indicates that derivatives of 5-bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde demonstrate significant antiproliferative effects against various human tumor cell lines. For instance, one study reported an IC value ranging from 3.36 to 21.35 μM for related thiosemicarbazone derivatives, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU) .
Antimicrobial and Antiviral Properties
The compound also shows promising antimicrobial and antiviral activities. Pyridine derivatives have been studied for their efficacy against a range of pathogens, including bacteria and viruses. The presence of functional groups enhances these properties, making them suitable candidates for further development as therapeutic agents .
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of thiosemicarbazone derivatives synthesized from pyridine carbaldehydes. The results indicated that these compounds exhibited significant antiproliferative activity against various cancer cell lines, demonstrating their potential as pharmacological agents .
- Antimicrobial Efficacy : Another investigation into pyridine compounds highlighted their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that structural modifications could enhance their antimicrobial potency .
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms undergo substitution reactions under specific conditions, with bromine being more reactive due to its lower electronegativity and larger atomic size.
Bromine Substitution
-
Suzuki-Miyaura Cross-Coupling :
The bromine at position 5 participates in palladium-catalyzed coupling with arylboronic acids. For example, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in THF at 80°C yields biaryl derivatives .Reaction Component Details Catalyst Pd(PPh₃)₄ (0.05 equiv) Base K₃PO₄ (3.0 equiv) Solvent THF Temperature 80°C, 12–24 hours Yield 60–85% -
Amination :
Bromine can be replaced by amines (e.g., anthranilic acid) via Pd catalysis, forming 5-arylamino derivatives.
Chlorine Substitution
Chlorine at position 2 is less reactive but undergoes substitution under harsher conditions:
-
Thiolation :
Using NaSH in DMF at 120°C replaces chlorine with a thiol group.
Aldehyde Functionalization
The carbaldehyde group at position 3 is highly versatile:
Oxidation
-
Carboxylic Acid Formation :
Oxidation with KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts the aldehyde to a carboxylic acid.
Reduction
-
Primary Alcohol Formation :
NaBH₄ in methanol reduces the aldehyde to 3-(hydroxymethyl)-5-bromo-2-chloro-6-methylpyridine.
Condensation Reactions
-
Imine Formation :
Reacts with primary amines (e.g., aniline) in ethanol under reflux to form Schiff bases.
Halogen Exchange Reactions
The bromine atom can be selectively replaced via Finkelstein reaction using NaI in acetone at 60°C, yielding 5-iodo derivatives .
Metal-Catalyzed Coupling Beyond Suzuki
-
Heck Reaction :
The aldehyde group acts as a directing meta director, enabling regioselective C–H activation. Coupling with styrene derivatives using Pd(OAc)₂ and Ag₂CO₃ in DMF forms styrenylated products .
Stability and Side Reactions
-
Thermal Degradation :
Prolonged heating above 150°C leads to decomposition, releasing HBr and HCl . -
Light Sensitivity :
Exposure to UV light induces radical-mediated halogen abstraction, necessitating amber glass storage .
Industrial-Scale Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
